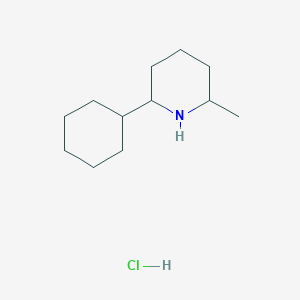

2-Cyclohexyl-6-methylpiperidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Kinetics

2-Cyclohexyl-6-methylpiperidine hydrochloride is structurally related to Mannich base compounds, which have been studied for their hydrolysis behavior in buffered aqueous solutions. The hydrolysis of these compounds involves specific acid and general base catalyzed reactions, leading to the formation of hydrolytic products such as N-phenylpiperazine and a rearranged dimer of 2-methylenecyclohexanone. This reaction showcases the compound's potential in understanding reaction kinetics and mechanisms in organic synthesis (Koshy & Mitchner, 1964).

Molecular Structure and Crystallography

Research on similar compounds, like the N-methylpiperidine betaine hemiprotonated dimers, reveals intricate molecular structures with short hydrogen bonds. These studies highlight the influence of counter-ions like halide anions on the molecular configuration, offering insights into how 2-Cyclohexyl-6-methylpiperidine hydrochloride might interact in different chemical environments and the potential applications in designing new molecular materials (Szafran et al., 2005).

Radical Cyclization Reactions

Compounds structurally related to 2-Cyclohexyl-6-methylpiperidine hydrochloride have been utilized in radical cyclization reactions to synthesize complex organic frameworks like spiro[2H-indole-2-cyclohexan]-3(1H)-imines. These reactions underscore the potential application of 2-Cyclohexyl-6-methylpiperidine hydrochloride in facilitating novel cyclization reactions, which are pivotal in organic synthesis and the development of new pharmaceuticals (Sulsky et al., 1999).

Enzymatic Reduction and Chiral Synthesis

The enzymatic reduction of β-keto amides derived from compounds like 2-Cyclohexyl-6-methylpiperidine has been explored as a potential methodology for chiral synthesis. This process highlights the compound's applicability in asymmetric synthesis and resolution techniques, which are crucial in the production of enantiomerically pure pharmaceuticals (Saxon, Leisch, & Hudlický, 2008).

Material Science and Polymer Chemistry

The compound's structural analogs have been investigated for their roles in polymer chemistry, particularly in the synthesis of specific polymers through radical-promoted cationic polymerization. These studies offer insights into how 2-Cyclohexyl-6-methylpiperidine hydrochloride could be utilized in the development of new materials with tailored properties (Durmaz, Moszner, & Yagcı, 2008).

Propiedades

IUPAC Name |

2-cyclohexyl-6-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11;/h10-13H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXIWYRUWCQVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C2CCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-6-methylpiperidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)

![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)

![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)

![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)